![molecular formula C22H25N3O7S2 B2953417 4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)benzamide CAS No. 921134-16-9](/img/structure/B2953417.png)
4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)benzamide
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Description
4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C22H25N3O7S2 and its molecular weight is 507.58. The purity is usually 95%.
BenchChem offers high-quality 4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Carbonic Anhydrase Inhibition
One area of research involves the synthesis and evaluation of sulfonamide inhibitors for carbonic anhydrases, which play significant roles in physiological processes such as respiration and pH homeostasis. Compounds like "4-Sulfamoyl-N-(3-morpholinopropyl)benzamide" have been assessed for their inhibitory activity against various carbonic anhydrase isoenzymes, exhibiting nanomolar half maximal inhibitory concentrations. Such studies highlight the potential of sulfonamide-containing compounds in modulating enzyme activity, which could be relevant for the compound given its sulfamoyl group (Supuran et al., 2013).
Antimicrobial Activity
Research on thiazole derivatives, such as "N-(2-(4-chlorophenyl)-4-oxothiazolidin-3-yl benzamide derivatives," has demonstrated antimicrobial activity against various bacterial and fungal species. This indicates that compounds with thiazole rings and benzamide groups could have applications in combating microbial infections (Chawla, 2016).
Polymer Synthesis
The integration of specific chemical groups into polymers, as seen in the synthesis of aromatic polyamides containing s-triazine rings, suggests that compounds with complex structures, including benzamide and thiazole components, could be useful in developing new polymeric materials with tailored properties (Sagar et al., 1997).
properties
IUPAC Name |
4-[bis(2-methoxyethyl)sulfamoyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O7S2/c1-29-9-7-25(8-10-30-2)34(27,28)16-5-3-15(4-6-16)21(26)24-22-23-17-13-18-19(14-20(17)33-22)32-12-11-31-18/h3-6,13-14H,7-12H2,1-2H3,(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFBQXXGZTSTFMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCOC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=CC4=C(C=C3S2)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O7S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)benzamide |
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